Chemical and physical properties of 3,6-Dimethyl-6-hepten-4-YN-3-OL
Chemical and physical properties of 3,6-Dimethyl-6-hepten-4-YN-3-OL
An In-Depth Technical Guide to the Chemical and Physical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol
Introduction
3,6-Dimethyl-6-hepten-4-yn-3-ol, identified by the CAS Number 3601-67-0, is a complex organic molecule featuring multiple functional groups.[1][2] Its structure incorporates a tertiary alcohol, an internal alkyne (carbon-carbon triple bond), and a terminal alkene (carbon-carbon double bond). This polyfunctional nature makes it a molecule of interest for researchers in organic synthesis and drug development, offering multiple sites for chemical modification and the potential for diverse applications. This guide provides a comprehensive overview of its known chemical and physical properties, analytical methodologies, and potential synthetic pathways, grounded in available technical data.
Physicochemical and Computed Properties
The fundamental properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction kinetics to formulation development.
| Property | Value | Source |
| Molecular Formula | C9H14O | PubChem[1], ECHEMI[3] |
| Molecular Weight | 138.21 g/mol | PubChem[1], ECHEMI[3] |
| IUPAC Name | 3,6-dimethylhept-6-en-4-yn-3-ol | PubChem[1] |
| Boiling Point | 199.1°C at 760 mmHg | ECHEMI[3] |
| Density | 0.904 g/cm³ | ECHEMI[3] |
| Flash Point | 80.4°C | ECHEMI[3] |
| Refractive Index | 1.472 | ECHEMI[3] |
| Octanol/Water Partition Coefficient (XLogP3) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | ECHEMI[3] |
| Exact Mass | 138.104465066 Da | PubChem[1] |
Spectroscopic Profile and Analytical Characterization
The unique structure of 3,6-Dimethyl-6-hepten-4-yn-3-ol gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification. While a full experimental spectrum is not publicly available, its features can be predicted based on its functional groups. Public databases confirm the existence of GC-MS and IR spectral data.[1]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:
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A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.
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A weak absorption near 2200-2250 cm⁻¹ for the internal C≡C alkyne stretch.
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A medium absorption around 1640-1650 cm⁻¹ for the C=C alkene stretch.
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Strong absorptions in the 2850-3000 cm⁻¹ region for C-H stretching of the alkyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum would reveal distinct signals for the ethyl group protons, the two different methyl groups, the vinyl protons of the alkene, and the hydroxyl proton. The vinyl protons would likely appear as singlets or narrow multiplets in the 4.5-5.5 ppm region.
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¹³C-NMR: The carbon NMR would show nine unique signals, including characteristic peaks for the alkyne carbons (approx. 80-90 ppm), alkene carbons (approx. 110-145 ppm), and the carbon atom of the tertiary alcohol (approx. 65-75 ppm).
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 138. The fragmentation pattern would likely involve the loss of water (M-18) from the alcohol and cleavage of the alkyl groups. The National Institute of Standards and Technology (NIST) has a reference GC-MS data entry for this compound.[1]
General Analytical Workflow
A typical workflow for the quality control and characterization of a sample of 3,6-Dimethyl-6-hepten-4-yn-3-ol involves a multi-step analytical approach to confirm identity, purity, and structure.
Caption: General workflow for the analytical characterization of 3,6-Dimethyl-6-hepten-4-yn-3-ol.
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of a sample of 3,6-Dimethyl-6-hepten-4-yn-3-ol.
Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds like this tertiary alcohol. Coupling it with MS allows for definitive identification of the main component and any impurities based on their mass spectra. A non-polar column (like a DB-5ms) is chosen due to the overall hydrocarbon character of the molecule.
Methodology:
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Sample Preparation: Prepare a 1000 ppm stock solution by dissolving 10 mg of the compound in 10 mL of a suitable solvent like dichloromethane or ethyl acetate. Create a working standard of 10 ppm by diluting the stock solution.
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Instrumentation:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
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GC Conditions:
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Injector Temperature: 250°C.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: Increase at 10°C/min to 240°C.
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Final hold: Hold at 240°C for 5 minutes.
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MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis:
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Integrate the total ion chromatogram (TIC).
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Calculate the area percent of the peak corresponding to 3,6-Dimethyl-6-hepten-4-yn-3-ol to determine purity.
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Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., from the NIST library) to confirm its identity.
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Proposed Synthesis Pathway
Caption: Proposed retro-synthetic pathway for 3,6-Dimethyl-6-hepten-4-yn-3-ol via acetylide addition.
Safety and Handling
Although a specific, detailed Safety Data Sheet (SDS) is not widely published, general precautions for flammable organic liquids should be strictly followed.
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Physical Hazards: The compound is a liquid with a flash point of 80.4°C, indicating it is combustible.[3] Vapors may form flammable mixtures with air.
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Health Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][5]
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Handling:
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Use in a well-ventilated area or under a chemical fume hood.[4]
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Keep away from heat, sparks, open flames, and other sources of ignition.[4][6]
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Use non-sparking tools and take precautionary measures against static discharge.[4]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
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Keep away from oxidizing agents.
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Conclusion
3,6-Dimethyl-6-hepten-4-yn-3-ol is a structurally rich molecule with well-defined physicochemical properties. Its combination of alcohol, alkyne, and alkene functionalities provides a versatile platform for further chemical synthesis, making it a valuable intermediate for drug discovery and materials science. The analytical methods described herein provide a robust framework for its characterization and quality control, ensuring reliability in research and development applications.
References
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Cheméo. (n.d.). Chemical Properties of 3,6-Dimethyl-6-hepten-4-yn-3-ol (CAS 3601-67-0). Retrieved from [Link]
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PubChem. (n.d.). 3,6-Dimethyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
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SOL Group. (n.d.). Safety Data Sheet - Dimethylether. Retrieved from [Link]
